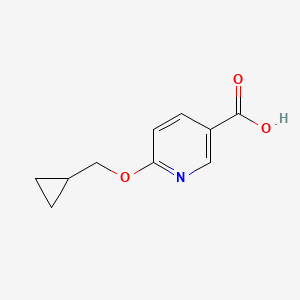

6-(Cyclopropylmethoxy)nicotinic acid

Description

6-(Cyclopropylmethoxy)nicotinic acid is a chemical compound with the molecular formula C10H11NO3 and a molecular weight of 193.20 g/mol It is a derivative of nicotinic acid, which is a form of vitamin B3

Properties

IUPAC Name |

6-(cyclopropylmethoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-10(13)8-3-4-9(11-5-8)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKESUAZALAOHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)nicotinic acid typically involves the reaction of nicotinic acid derivatives with cyclopropylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution on a nicotinic acid derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production methods for nicotinic acid and its derivatives often involve the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)nicotinic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

6-(Cyclopropylmethoxy)nicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

Industry: While not widely used industrially, it serves as a research chemical for developing new materials and processes

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. As a derivative of nicotinic acid, it may influence metabolic pathways related to lipid metabolism and energy production. The exact molecular targets and pathways are still under investigation, but it is believed to interact with receptors and enzymes involved in these processes .

Comparison with Similar Compounds

Similar Compounds

Nicotinic Acid:

6-Methoxynicotinic Acid: Another derivative with a methoxy group at a different position.

Cyclopropylmethanol: A related compound used in the synthesis of 6-(Cyclopropylmethoxy)nicotinic acid.

Uniqueness

This compound is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research applications where other nicotinic acid derivatives may not be suitable .

Biological Activity

6-(Cyclopropylmethoxy)nicotinic acid is a derivative of nicotinic acid (niacin), which has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits significant biochemical properties that influence various metabolic processes:

- Enzyme Interaction : The compound interacts with enzymes, potentially acting as an inhibitor or modulator in metabolic pathways. It binds to active sites, affecting enzyme activity and stability.

- Metabolic Pathways : It is involved in critical metabolic pathways, influencing the synthesis of nucleotides and other metabolites essential for cellular functions.

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes:

- Gene Expression : The compound modulates gene expression related to cell cycle regulation and apoptosis. This modulation can lead to significant alterations in cellular growth and differentiation.

- Cell Signaling : It affects cell signaling pathways, which can alter the physiological responses of cells to various stimuli.

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

- Binding Affinity : The compound binds to specific receptors and enzymes, altering their conformation and functionality. This interaction can lead to both activation and inhibition of biological pathways.

- Transcriptional Regulation : By interacting with transcription factors, it influences the transcriptional activity of target genes, which is crucial for maintaining cellular homeostasis.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it may exhibit beneficial effects such as enhanced enzyme activity or modulation of metabolic pathways.

- High Doses : Conversely, higher doses can lead to toxicity, resulting in cellular damage or organ dysfunction. Studies have identified threshold levels where optimal biological activity occurs without significant adverse effects.

Case Studies

Several studies have investigated the biological activity of this compound:

- Neuropharmacological Implications : Preliminary studies suggest that this compound may influence cognitive functions through its action on nicotinic acetylcholine receptors. Its structural similarity to other nicotinic derivatives points towards potential applications in neuropharmacology.

- Metabolic Effects : A study examining the physiological responses to nicotinic acid ingestion highlighted how compounds like this compound can modulate plasma free fatty acids during exercise, indicating a role in energy metabolism .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.